molecular formula C8H9N3 B150823 1H-Pyrrolo[2,3-B]pyridine-5-methanamine CAS No. 267876-25-5

1H-Pyrrolo[2,3-B]pyridine-5-methanamine

Cat. No.: B150823
CAS No.: 267876-25-5
M. Wt: 147.18 g/mol
InChI Key: QIPKJJHSPMUFFY-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-B]pyridine-5-methanamine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug discovery. This compound is characterized by a fused pyrrole and pyridine ring system, which imparts unique chemical and biological properties. It is often explored for its potential as a pharmacophore in the development of novel therapeutic agents.

Preparation Methods

The synthesis of 1H-Pyrrolo[2,3-B]pyridine-5-methanamine typically involves multi-step synthetic routes. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the preparation of pyrrole-derived α,β-alkynyl ketones followed by Sonogashira cross-coupling and subsequent cyclization steps can yield the desired compound . Industrial production methods may involve optimizing these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1H-Pyrrolo[2,3-B]pyridine-5-methanamine undergoes various chemical reactions, including:

Scientific Research Applications

1H-Pyrrolo[2,3-B]pyridine-5-methanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-B]pyridine-5-methanamine involves its interaction with specific molecular targets. For instance, as an FGFR inhibitor, it binds to the receptor’s tyrosine kinase domain, preventing the activation of downstream signaling pathways such as RAS-MEK-ERK, PLCγ, and PI3K-Akt. This inhibition can lead to reduced cell proliferation, migration, and survival, which are critical processes in cancer progression .

Properties

IUPAC Name

1H-pyrrolo[2,3-b]pyridin-5-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c9-4-6-3-7-1-2-10-8(7)11-5-6/h1-3,5H,4,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIPKJJHSPMUFFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC=C(C=C21)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50477480
Record name 1-(1H-Pyrrolo[2,3-b]pyridin-5-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50477480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

267876-25-5
Record name 1H-Pyrrolo[2,3-b]pyridine-5-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=267876-25-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1H-Pyrrolo[2,3-b]pyridin-5-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50477480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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